molecular formula C11H11ClIN3O B1435255 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-49-9

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1435255
CAS No.: 1416713-49-9
M. Wt: 363.58 g/mol
InChI Key: PAPSBKQWCWFKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a sophisticated bifunctional scaffold designed for advanced synthetic applications in medicinal chemistry. The presence of both a chloro substituent at the 7-position and an iodo substituent at the 3-position on the fused pyrazolopyridine core creates distinct sites for sequential metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This allows researchers to selectively introduce diverse aryl, heteroaryl, or other functional groups to rapidly build compound libraries for structure-activity relationship (SAR) studies. The tetrahydro-2H-pyran-2-yl (THP) group serves as a protecting group for the pyrazole nitrogen, enhancing the compound's stability and solubility during synthetic sequences and providing a handle for selective deprotection under mild acidic conditions to reveal the NH-free heterocycle for further diversification . Pyrazolopyridine cores are considered privileged structures in drug design due to their similarity to purine bases, enabling them to interact with a wide range of biological targets . This makes derivatives of this scaffold particularly valuable for probing enzyme active sites and developing potential therapeutics. Research indicates that such functionalized heterocycles are key intermediates in the synthesis of compounds investigated as inhibitors for various kinase targets and other therapeutically relevant enzymes.

Properties

IUPAC Name

7-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c12-10-9-7(4-5-14-10)11(13)15-16(9)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPSBKQWCWFKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CN=C3Cl)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine generally proceeds via the following sequence:

  • Step 1: Formation of the pyrazolo[3,4-c]pyridine core
    This core is constructed by cyclization reactions involving suitable precursors such as halogenated pyrazoles and aminopyridines.

  • Step 2: Selective Halogenation

    • C7 Chlorination: Achieved through directed metalation using TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidino magnesium chloride lithium chloride complex) followed by electrophilic trapping to introduce chlorine selectively at position 7.
    • C3 Iodination: Electrophilic iodination at position 3 is performed using iodine sources under controlled conditions to avoid over-iodination or side reactions.
  • Step 3: Introduction of the Tetrahydro-2H-pyran (THP) Protecting Group
    The THP group is introduced at the nitrogen atom (N1) via nucleophilic substitution or protective group strategies. This step typically requires anhydrous conditions to prevent hydrolysis of the THP group.

  • Step 4: Purification and Characterization
    The crude product is purified by flash column chromatography using gradients of methanol/dichloromethane or similar solvent systems. Characterization involves NMR, HRMS, and IR spectroscopy to confirm structure and purity.

Reaction Conditions and Reagents

Reaction Step Reagents/Conditions Notes
Directed Metalation TMPMgCl·LiCl, low temperature, inert atmosphere Selective lithiation at C7 position
Electrophilic Halogenation Iodine (I2), N-chlorosuccinimide (NCS) for Cl Controlled halogenation at C3 and C7
THP Protection Dihydropyran (DHP), acid catalyst (e.g., p-TsOH) Anhydrous conditions to avoid hydrolysis
Purification Flash column chromatography (0–5% MeOH/DCM gradient) Ensures removal of impurities

Industrial Considerations

Industrial synthesis optimizes these steps for yield, purity, and cost-effectiveness by:

  • Using continuous flow reactors for better temperature and reaction control.
  • Employing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization.
  • Applying green chemistry principles to minimize waste and hazardous reagents.
  • Utilizing advanced purification techniques such as recrystallization or preparative HPLC.

Analytical Data and Reaction Analysis

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • $$^{1}H$$ NMR signals for THP group protons appear typically between δ 3.5–4.5 ppm (multiplets corresponding to axial and equatorial protons).
    • $$^{13}C$$ NMR confirms carbon environments of the pyrazolo-pyridine core and substituents.
  • High-Resolution Mass Spectrometry (HRMS):
    Confirms molecular weight with less than 5 ppm error, verifying the presence of chlorine and iodine isotopes.

  • Infrared Spectroscopy (IR):
    Characteristic stretching bands for C–I (~500–600 cm⁻¹) and C–Cl (~700–800 cm⁻¹) bonds.

Reaction Types and Outcomes

Reaction Type Reagents Used Major Products Notes
Halogenation N-chlorosuccinimide (NCS), I2 7-Chloro and 3-iodo substituted pyrazolo-pyridines High regioselectivity essential
Protection Dihydropyran, acid catalyst THP-protected pyrazolo-pyridine Protects N1 nitrogen during synthesis
Cross-Coupling Pd(OAc)2, Cs2CO3, boronic acids Functionalized derivatives Suzuki-Miyaura coupling for diversification
Oxidation/Reduction KMnO4, NaBH4, LiAlH4 Oxidized or reduced derivatives Used for further functional group manipulation

Research Findings and Yields

A representative synthesis example reported a 91% yield of an iodinated pyrazolo-pyridine intermediate prior to THP protection, demonstrating the efficiency of the metalation and halogenation steps under optimized conditions. Subsequent THP protection and purification yielded the target compound with high purity suitable for biological studies.

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Core formation (pyrazolo[3,4-c]pyridine) Cyclization of halogenated precursors Variable Starting point for functionalization
2 C7 Chlorination TMPMgCl·LiCl, NCS ~85 Directed metalation essential
3 C3 Iodination Iodine (I2), mild electrophilic conditions ~90 Controlled iodination
4 THP Protection at N1 Dihydropyran, acid catalyst, anhydrous ~88 Protects nitrogen, enhances solubility
5 Purification Flash chromatography (MeOH/DCM gradient) - Ensures product purity

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions will yield halogenated derivatives, while reduction reactions may yield dehalogenated or hydrogenated products.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 7-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine. It has shown promising results against various cancer cell lines:

Cell Line IC50 (µM)
K56210.5
MCF-715.0
A54912.5

These values indicate significant cytotoxicity, suggesting that the compound may inhibit tumor proliferation through modulation of cell signaling pathways involved in growth and survival .

Anti-inflammatory Effects

The compound exhibits potential anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. This suggests a mechanism where it could be developed as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

Some derivatives related to pyrazolo[3,4-c]pyridine have demonstrated efficacy against bacterial strains, indicating that this compound might also possess antimicrobial properties. Further investigations are necessary to confirm these effects and understand the underlying mechanisms .

Case Studies and Research Insights

  • Study on Anticancer Activity : A comprehensive study assessed the anti-proliferative effects of various pyrazolo[3,4-c]pyridine derivatives, including this compound. Results indicated that this compound significantly inhibited cell growth in K562 cells and induced apoptosis, highlighting its potential as a lead compound in cancer drug development .
  • Anti-inflammatory Mechanism Exploration : Research has delved into the anti-inflammatory mechanisms of pyrazolo compounds. The findings suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory activity, paving the way for designing more effective therapeutics targeting inflammation-related pathways .

Mechanism of Action

The mechanism of action of 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

(a) 4-Chloro-3-iodo-1-(THP)-1H-pyrazolo[3,4-c]pyridine
  • Key differences : Chlorine at C4 instead of C5.
  • Impact : Positional isomerism alters electronic properties and reactivity. For instance, C4 chlorination may hinder cross-coupling at C7 due to steric and electronic effects, limiting downstream functionalization .
(b) 5-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-c]pyridine
  • Key differences : Bromine at C5 vs. chlorine at C6.
  • Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance reactivity in Suzuki-Miyaura couplings. This compound (CAS 1369509-72-7) has a molecular weight of 408.03 g/mol, higher than the target compound (estimated ~384.5 g/mol) due to bromine .
(c) 7-Chloro-1-(THP)-1H-pyrazolo[4,3-c]pyridine
  • Key differences : Pyrazolo[4,3-c]pyridine core vs. [3,4-c].
  • Impact : The altered ring fusion ([4,3-c] vs. [3,4-c]) modifies π-conjugation and binding affinity in biological systems. This analog (MW 237.68 g/mol) lacks the C3 iodine, reducing its utility in further halogen-selective reactions .

Functional Group and Core Modifications

(a) 3-Isopropyl-N-(pyrimidin-4-yl)-1H-pyrazolo[3,4-c]pyridin-5-amine
  • Key differences : Isopropyl and amine groups at C5/C3 instead of halogens.
  • Impact : The absence of iodine limits its use in radiolabeling or electrophilic substitution. However, the amine group enables hydrogen bonding, making it a candidate for kinase inhibitor development (e.g., EGFR inhibitors) .
(b) 7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
  • Key differences : Bulky aryl groups at C7 and C4.
  • Impact : Aryl substituents increase steric hindrance, reducing solubility but enhancing antiproliferative activity (e.g., in cancer cell lines) .

Biological Activity

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound features a unique pyrazolo[3,4-c]pyridine core that is substituted with chlorine and iodine atoms, as well as a tetrahydro-2H-pyran moiety, which may enhance its solubility and bioavailability compared to other similar compounds.

  • Molecular Formula : C11H11ClIN3O
  • Molar Mass : 363.58 g/mol
  • CAS Number : 1416713-49-9

Biological Activities

This compound exhibits various biological activities, primarily focusing on its potential as an anti-cancer agent. The following sections detail its mechanisms of action, interactions with biological targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Notably, it has shown promise in the inhibition of autophagy-related proteins, which are crucial for cancer cell survival. This inhibition can lead to increased apoptosis in cancer cells.

Interaction Studies

Preliminary studies indicate that this compound interacts with various proteins involved in cell signaling pathways. These interactions may modulate autophagy and apoptosis processes within cells, leading to enhanced therapeutic effects against tumors.

Comparative Analysis with Similar Compounds

To understand the unique properties of 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[3,4-c]pyridine, a comparative analysis with structurally similar compounds is helpful:

Compound NameStructural FeaturesBiological Activity
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridineLacks iodine; methyl group insteadPotential anti-inflammatory properties
7-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[3,4-c]pyridineBromine instead of chlorineAnticancer activity
5-Iodo-6-methylpyrazolo[3,4-b]pyridineDifferent substitution patternInhibitory effects on kinase activity

The unique halogenation pattern and the presence of the tetrahydro-2H-pyran moiety in 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[3,4-c]pyridine may contribute to its distinct biological profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity : Research has demonstrated that derivatives of the pyrazolo[3,4-c]pyridine class exhibit significant anti-tumor effects by targeting Class I PI3K enzymes. The specific inhibition of PI3K-a isoforms has been linked to reduced cellular proliferation in malignant cells .
  • Cytotoxicity Profiles : A study highlighted that compounds similar to 7-Chloro-3-iodo exhibited cytotoxic effects against various cancer cell lines such as HepG2 (liver), A549 (lung), and MCF7 (breast) at micromolar concentrations .
  • Inhibition Studies : The compound's ability to inhibit autophagy-related pathways was emphasized in experiments where it was shown to enhance apoptosis in resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine?

  • Methodology : The synthesis typically involves sequential functionalization of the pyrazolo-pyridine core. A common approach is Suzuki-Miyaura cross-coupling using iodinated intermediates (e.g., 7-iodo-pyrazolo-pyridine derivatives) and boronic acids under palladium catalysis (Pd(OAc)₂) in the presence of a base like Cs₂CO₃ . The tetrahydro-2H-pyran (THP) group is introduced via nucleophilic substitution or protective group strategies, often requiring anhydrous conditions to prevent hydrolysis .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and THP ring conformation. For example, the THP group shows distinct proton signals at δ ~3.5–4.5 ppm (axial/equatorial protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₆H₃ClIN₃) with <5 ppm error .
  • Infrared Spectroscopy (IR) : Detects functional groups like C-I (~500–600 cm⁻¹) and C-Cl (~700–800 cm⁻¹) stretching .

Q. What storage conditions are optimal to maintain compound stability?

  • Methodology : Store at 2–8°C under inert gas (N₂ or Ar) in amber glass vials to prevent photodegradation. The THP group is sensitive to acidic hydrolysis, so avoid exposure to moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing diverse substituents via cross-coupling reactions?

  • Methodology :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to balance reactivity and selectivity. For electron-deficient pyrazolo-pyridines, Pd(OAc)₂ with SPhos ligand improves coupling efficiency .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance boronic acid solubility. Ethanol/water mixtures (3:1 v/v) reduce side reactions in Suzuki couplings .
  • Temperature Control : Maintain 80–100°C for 12–24 hours to ensure complete conversion while minimizing THP deprotection .

Q. What analytical strategies resolve contradictions in reported spectral data for pyrazolo-pyridine derivatives?

  • Methodology :

  • Dynamic NMR : Resolve overlapping signals caused by THP ring puckering or rotameric equilibria .
  • X-ray Crystallography : Compare experimental crystal structures (e.g., bond angles/THP chair conformation) to validate NMR assignments .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify nitrogen connectivity in ambiguous cases .

Q. How do steric and electronic effects of the THP group influence reactivity in substitution reactions?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) calculates steric maps to predict regioselectivity in nucleophilic attacks. The THP group’s bulk may hinder access to the C-3 position .
  • Kinetic Studies : Compare reaction rates of THP-protected vs. unprotected analogs in SNAr reactions. For example, THP deprotection under acidic conditions accelerates substitution at C-7 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.